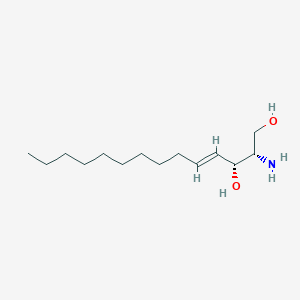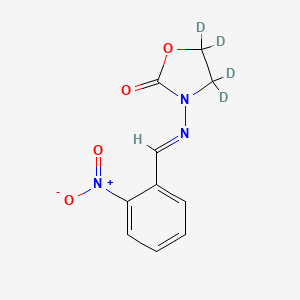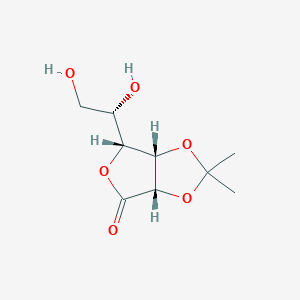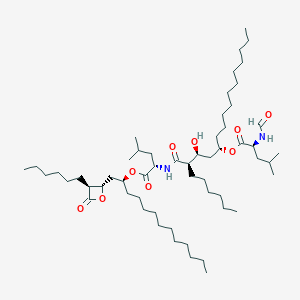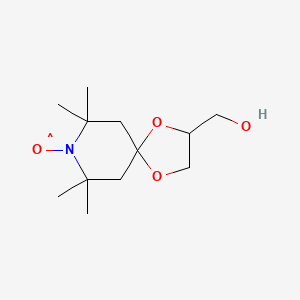![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid CAS No. 942404-97-9](/img/no-structure.png)
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a similar compound, starts from 4-amino-2-hydroxybenzoic acid, proceeding through several steps including methylation, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008). Although not directly about 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, these processes highlight typical synthetic routes for related compounds, involving functional group transformations and protection-deprotection strategies.
Molecular Structure Analysis
Studies on similar compounds, such as 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, reveal intricate molecular arrangements and interactions. This compound features two geometrically different molecules within its structure, showcasing intramolecular hydrogen bonding and forming dimers through intermolecular interactions (M. Tahir, H. Shad, M. N. Khan, M. Tariq, 2010). Such analyses are critical for understanding the reactivity and interaction potential of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid.
Chemical Reactions and Properties
The chemical reactions of benzoic acid derivatives can be complex, involving various functional groups. For instance, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles result in new classes of unnatural amino acids, showcasing the versatility of benzoic acid derivatives in synthesizing new molecular structures (B. Trofimov et al., 2009). Such reactions are indicative of the potential transformations that 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid might undergo.
Physical Properties Analysis
The physical properties of similar compounds, such as crystal structure, melting points, and solubility, can be determined through various analytical techniques. For example, the crystal structure of 3-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate reveals specific hydrogen-bonding patterns and three-dimensional arrangements, providing insights into the solid-state characteristics of benzoic acid derivatives (Graham Smith, 2005). These properties are essential for predicting the behavior of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the study on di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid provides insights into the coordination chemistry and potential reactivity of benzoic acid derivatives with metal ions, highlighting their versatility in forming complex structures (T. Baul et al., 2007).
科研应用
Overview
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid is part of a broad category of compounds that have attracted interest in various scientific research areas. While specific studies directly addressing this compound were not found, insights can be drawn from research on closely related compounds, including derivatives of hydroxybenzoic acid and their applications in materials science, medicine, and environmental science.
Applications in Materials Science
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), has highlighted the potential of these compounds in replacing non-renewable hydrocarbon sources. Derivatives of HMF, including those related to hydroxybenzoic acid structures, are considered for the production of polymers, functional materials, and fuels. This indicates a potential application of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid in developing new materials and sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Medical Research Applications
Gallic acid and its derivatives, structurally related to hydroxybenzoic acids, have been extensively studied for their anti-inflammatory properties. These studies suggest that compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could have potential applications in treating inflammation-related diseases. The mechanisms involve modulation of MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, and potentially offering a basis for new therapeutic strategies (Bai et al., 2020).
Environmental Science Applications
Studies on parabens, which are esters of para-hydroxybenzoic acid, have highlighted the environmental persistence and potential endocrine-disrupting effects of these compounds. This research stream informs the environmental impact and fate of similar compounds, suggesting that detailed studies on 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could contribute to understanding its environmental behavior and safety profile (Haman, Dauchy, Rosin, & Munoz, 2015).
性质
CAS 编号 |
942404-97-9 |
|---|---|
产品名称 |
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid |
分子式 |
C₁₃H₁₇NO₅ |
分子量 |
267.28 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



